Tetramethylammonium fluoride tetrahydrate

Catalog No.
S755168
CAS No.
17787-40-5
M.F
C4H20FNO4
M. Wt
165.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium fluoride tetrahydrate

CAS Number

17787-40-5

Product Name

Tetramethylammonium fluoride tetrahydrate

IUPAC Name

tetramethylazanium;fluoride;tetrahydrate

Molecular Formula

C4H20FNO4

Molecular Weight

165.20 g/mol

InChI

InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1

InChI Key

HQFTZNVQVRRDLN-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C[N+](C)(C)C.O.O.O.O.[F-]

The exact mass of the compound Tetramethylammonium fluoride tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium fluoride tetrahydrate (CAS: 17787-40-5) is a highly soluble quaternary ammonium salt utilized primarily as a potent nucleophilic fluorinating agent, a desilylating reagent, and a specialized base in cross-coupling reactions. Unlike anhydrous tetraalkylammonium fluorides, which are highly hygroscopic and difficult to handle, the tetrahydrate form provides a bench-stable, easily weighable solid. Crucially, its tetramethylammonium cation lacks β-hydrogens, granting it significantly higher thermal stability compared to higher alkyl homologues. This structural feature allows TMAF·4H2O to be rigorously dehydrated in situ to yield highly reactive "naked" fluoride for challenging organic transformations, bridging the gap between insoluble alkali metal fluorides and thermally unstable tetrabutylammonium fluoride (TBAF) [1].

Generic substitution of TMAF·4H2O with standard tetrabutylammonium fluoride (TBAF) or alkali metal fluorides (KF, CsF) frequently leads to process failure. TBAF possesses β-hydrogens and is highly susceptible to Hofmann (E2) elimination; when heated or dehydrated, it rapidly decomposes into tributylamine and bifluoride (HF2-), destroying its nucleophilicity and altering the pH of the reaction [1]. On the other hand, inorganic fluorides like CsF and KF suffer from high lattice energies, resulting in extremely poor solubility in polar aprotic solvents. This insolubility forces the use of harsh, elevated temperatures for nucleophilic aromatic substitution (SNAr), which often causes product decomposition or functional group degradation in sensitive heteroaryl substrates [2]. TMAF·4H2O avoids both degradation pathways, providing a soluble, thermally stable fluoride source.

Thermal Stability and Resistance to Hofmann Elimination During Dehydration

A critical procurement advantage of TMAF·4H2O is its suitability as a stable precursor for generating anhydrous fluoride at scale. Because the tetramethylammonium cation lacks β-hydrogens, it cannot undergo E2 elimination. When subjected to azeotropic distillation with isopropyl alcohol and DMF, TMAF·4H2O can be dried to <0.2 wt% water and <60 ppm isopropanol without decomposition [1]. In contrast, attempting to dry TBAF at temperatures above 0 °C results in rapid Hofmann elimination, yielding unwanted bifluoride and tributylamine [2].

Evidence DimensionReagent integrity and moisture content post-dehydration
Target Compound DataTMAF·4H2O successfully dried to <0.2 wt% water without decomposition.
Comparator Or BaselineTBAF decomposes via Hofmann elimination at >0 °C when dehydrated.
Quantified DifferenceTMAF maintains structural integrity under rigorous thermal drying, whereas TBAF suffers complete degradation.
ConditionsAzeotropic distillation with isopropyl alcohol and DMF at elevated temperatures.

Enables the bulk-scale generation of highly reactive anhydrous fluoride without the severe degradation and bifluoride contamination inherent to TBAF.

SNAr Fluorination Conversion on Electron-Rich Heteroarenes

In the large-scale synthesis of challenging 4-fluorothiazoles, the choice of fluoride source dictates process viability. Using anhydrous TMAF generated in situ from TMAF·4H2O enabled the successful production of 36.8 kg of 4-fluorothiazole at high conversion rates [1]. When the same chlorothiazole starting material was treated with Cesium Fluoride (CsF), researchers observed poor conversion and significant product decomposition due to the harsh conditions required to overcome CsF's insolubility [1].

Evidence DimensionScalable conversion in nucleophilic aromatic substitution
Target Compound DataTMAF (dried from tetrahydrate) achieved high conversion, yielding 36.8 kg of product.
Comparator Or BaselineCsF resulted in poor conversion and product decomposition.
Quantified DifferenceTMAF provided a viable industrial route to the target API intermediate, whereas CsF failed to produce acceptable yields.
Conditions45.1 kg scale SNAr of 4-chlorothiazole at 95–100 °C in DMF.

Demonstrates that TMAF is a critical enabler for the industrial-scale fluorination of deactivated or sterically hindered heteroaromatics where traditional inorganic fluorides fail.

Efficacy in Palladium-Catalyzed Silanol Cross-Coupling

The hydration state and cation size of the fluoride source heavily influence basicity and nucleophilicity in cross-coupling reactions. In the cross-coupling of aryl triflates and alkenylsilanols, TMAF·4H2O provides higher product yields and improved selectivity compared to the standard TBAF·3H2O baseline [1]. The smaller, symmetrical tetramethylammonium cation modulates the basicity of the fluoride ion more effectively than the bulkier tetrabutylammonium cation, preventing unwanted side reactions such as ester hydrolysis during complex macrolactone synthesis [1].

Evidence DimensionReagent suitability for alkenylsilanol cross-coupling
Target Compound DataTMAF·4H2O effectively activates silanols while minimizing base-catalyzed side reactions.
Comparator Or BaselineTBAF·3H2O exhibits excessive basicity, leading to lower selectivity in sensitive substrates.
Quantified DifferenceTMAF·4H2O delivers higher yields in aryl triflate/alkenylsilanol couplings than the TBAF·3H2O benchmark.
ConditionsPalladium-catalyzed cross-coupling of aryl triflates and alkenylsilanols.

Buyers optimizing sensitive organosilicon cross-coupling reactions should select TMAF·4H2O to achieve better selectivity and yield than the standard TBAF benchmark.

Industrial-Scale SNAr Fluorination of Heteroarenes

TMAF·4H2O is the reagent of choice for the large-scale synthesis of fluorinated pharmaceuticals and agrochemicals (e.g., 4-fluorothiazoles) where alkali fluorides suffer from poor solubility and low conversion. Its high solubility in polar aprotic solvents enables milder reaction temperatures, preserving sensitive functional groups [1].

In Situ Generation of Anhydrous Fluoride

This compound serves as the primary precursor for generating 'naked' anhydrous fluoride via azeotropic distillation. Because it resists Hofmann elimination, it avoids the toxic and expensive reagents (such as tetrabutylammonium cyanide and hexafluorobenzene) required to synthesize anhydrous TBAF[2].

Desilylation and Cross-Coupling of Sensitive Substrates

TMAF·4H2O is highly effective as an activator for alkenylsilanols in palladium-catalyzed cross-coupling reactions, yielding higher conversions than TBAF·3H2O by offering a tighter hydration sphere and more controlled basicity, which prevents unwanted hydrolysis of esters or other base-sensitive moieties [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

165.13763628 Da

Monoisotopic Mass

165.13763628 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (63.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (63.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

373-68-2

Dates

Last modified: 08-15-2023

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